Scientific Field: Organic Chemistry
Summary of the Application: 4-Biphenylacetonitrile is used in a condensation reaction with ethyl phenyl propiolate to yield biphenyl derivatives of acetylenic β-ketocyanide.
Scientific Field: Surface Chemistry
Summary of the Application: 4-Biphenylacetonitrile is used to study the adsorption orientation of biphenyl derivatives on Au colloidal surfaces with α-cyclodextrins.
In the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful tool to afford nitrogen-containing compounds or nitrile-containing compounds . This includes both conventional synthesis methods and electrochemical synthesis .
4-Biphenylacetonitrile, also known as diphenylacetonitrile, is an organic compound with the molecular formula . It consists of a nitrile group attached to a biphenyl structure, making it a member of the nitrile family. This compound is characterized by its white crystalline appearance and has a melting point of approximately 74-75 °C and a boiling point around 140 °C at reduced pressure . Diphenylacetonitrile is notable for its relatively low solubility in water but is soluble in organic solvents such as ethanol and ether.
The biological activity of 4-biphenylacetonitrile has been explored in various studies. It has been reported to exhibit moderate toxicity and potential carcinogenic properties. Specifically, it has shown effects on cell proliferation and apoptosis in certain cancer cell lines. The compound's derivatives have also been investigated for analgesic and anti-inflammatory activities, indicating its potential therapeutic applications .
Several methods exist for synthesizing 4-biphenylacetonitrile:
4-Biphenylacetonitrile is utilized in various fields:
Studies on 4-biphenylacetonitrile interactions reveal its ability to form complexes with various metal ions and organic molecules. These interactions can influence its reactivity and biological activity. For instance, its interactions with boron trifluoride have been studied to understand its behavior in different chemical environments .
Several compounds share structural similarities with 4-biphenylacetonitrile. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Phenylacetonitrile | Simpler structure; commonly used as an intermediate. | |
Diphenylacetamide | Amide derivative; used in similar synthetic pathways. | |
Benzyl cyanide | Contains a benzene ring; used in organic synthesis. |
4-Biphenylacetonitrile stands out due to its biphenyl structure, which enhances its stability and reactivity compared to simpler nitriles like phenylacetonitrile. Its applications in pharmaceuticals and organic synthesis further underscore its significance within the nitrile family.
Irritant